molecular formula C13H22N2O B1291031 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine CAS No. 910037-04-6

4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine

Cat. No. B1291031
CAS RN: 910037-04-6
M. Wt: 222.33 g/mol
InChI Key: LFLFEMOINFHORX-UHFFFAOYSA-N
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Description

The compound 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is a chemical structure that can be related to various research areas, including the synthesis of psychoactive substances, photochemistry, and the development of sensitive analytical reagents. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their characteristics.

Synthesis Analysis

The synthesis of related compounds involves the use of reductive alkylation methods and the manipulation of substitution patterns on aromatic rings. For instance, the synthesis of substituted phenethylamine analogues, which are derivatives of 25B-NBOMe, involves variations in the methoxy substitution pattern and bromodimethoxy substitution pattern in the benzyl part . Similarly, the synthesis of N,N-dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, uses methylene chloride as a solvent and dimethylamine hydrochloride as an auxiliary material . These methods could potentially be adapted for the synthesis of 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine.

Molecular Structure Analysis

The molecular structure of related compounds shows the importance of substitution patterns and protecting groups. For example, the 3,4-dimethoxybenzyl group has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides, which can be eliminated by specific reagents . The crystal structure and hydrogen-bonding characteristics of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a benzoxazine dimer, have been studied to understand inter- and intramolecular hydrogen bonding . These studies provide a foundation for analyzing the molecular structure of 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine.

Chemical Reactions Analysis

The chemical reactions of related compounds can be complex and varied. For example, the photochemistry of N-(4-dimethylaminobenzylidene)aniline does not produce the expected cis-4,4′-bis(dimethylamino)stilbene and azobenzene but exhibits phosphorescence at low temperatures . This indicates that the behavior of dimethylamino groups in chemical reactions can be unpredictable and requires thorough investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their functional groups and molecular structure. For instance, 3,4-dimethoxybenzylamine has been used as a sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in plasma, indicating its reactivity and selectivity . The vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine have been made by analyzing the fingerprint region of infrared and Raman spectra . These studies can inform the analysis of the physical and chemical properties of 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine.

Scientific Research Applications

Serotonergic Hallucinogens and Receptor Activation

4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine belongs to the class of compounds known for their profound effects on perception and cognition, primarily mediated through the activation of the 5-HT2A receptor. N-Benzylphenethylamine (NBOMe) hallucinogens, such as N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), demonstrate subnanomolar affinity for this receptor and are highly potent. Their structure-activity relationships, behavioral pharmacology, metabolism, and toxicity are of significant interest, highlighting their interaction with serotonergic systems and potential for neurological research (Halberstadt, 2017).

Amyloid Imaging in Alzheimer's Disease

The compound's structure is similar to other molecules used in amyloid imaging, which is crucial for early detection and understanding the pathophysiological mechanisms of Alzheimer's disease. Radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, and N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole or 11C-PIB, have been studied. These imaging techniques show promise in detecting amyloid deposits in the brain, contributing to Alzheimer's disease research and therapy evaluation (Nordberg, 2007).

Environmental and Analytical Chemistry

Compounds structurally related to 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine are used in environmental chemistry for the detection and degradation of pollutants. The enzymatic treatment of such pollutants, especially in the presence of redox mediators, demonstrates the potential for remediation strategies. This suggests an application in developing sustainable methods for treating industrial effluents and mitigating environmental pollution (Husain & Husain, 2007).

Toxicology and Safety Studies

Research on the toxicology and safety of phenethylamines and related compounds, including potential environmental contaminants like 2,4-D herbicide, contributes to understanding their impact on health and ecosystems. Scientometric reviews provide insights into global trends in the study of these compounds, highlighting the importance of monitoring their use and effects on human health and the environment (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety and Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

N,N-dimethyl-3-[4-(methylaminomethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-14-11-12-5-7-13(8-6-12)16-10-4-9-15(2)3/h5-8,14H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLFEMOINFHORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640319
Record name N,N-Dimethyl-3-{4-[(methylamino)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine

CAS RN

910037-04-6
Record name N,N-Dimethyl-3-{4-[(methylamino)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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